5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of 4-chloro-1,2-phenylenediamine with 4-nitrobenzoyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The nitro group can be replaced with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 5-chloro-6-amino-1H-benzo[d]imidazol-2(3H)-one.
Reduction: 5-amino-6-nitro-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-benzo[d]imidazol-2(3H)-one
- 6-nitro-1H-benzo[d]imidazol-2(3H)-one
- 5-bromo-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both chloro and nitro substituents on the benzimidazole ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one substituent. The combination of these functional groups also allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
5-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-5(10-7(12)9-4)2-6(3)11(13)14/h1-2H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGOHSUBTHHMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228457 | |
Record name | 5-Chloro-1,3-dihydro-6-nitro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60713-78-2 | |
Record name | 5-Chloro-1,3-dihydro-6-nitro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60713-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dihydro-6-nitro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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